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molecular formula C12H15FN2O4 B1663295 Tegadifur CAS No. 62987-05-7

Tegadifur

Cat. No. B1663295
M. Wt: 270.26 g/mol
InChI Key: FLMBDTNCANYTCP-UHFFFAOYSA-N
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Patent
US04249006

Procedure details

In a closed tubular reactor, 1.3 g of 5-fluorouracil, 5 ml of benzene and 14 g of 2,3-dihydrofuran were heated together at 200° C. for 6 hours. After cooling, the reaction mixture was concentrated to dryness under reduced pressure and the residue was separated and purified by column chromatography on 25 g silica gel. From the chloroform eluate, the fractions rich in the contemplated compound were collected. The solvent was distilled off and the residue was recrystallized from petroleum ether. By the above procedure was obtained 1.3 g of 1,3-bis-(tetrahydro-2-furyl)-5-fluorouracil.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[O:10]1[CH:14]=[CH:13][CH2:12][CH2:11]1>C1C=CC=CC=1>[O:10]1[CH2:11][CH2:12][CH2:13][CH:14]1[N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[N:4]([CH:11]2[CH2:12][CH2:13][CH2:14][O:10]2)[C:5]1=[O:8]

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Name
Quantity
14 g
Type
reactant
Smiles
O1CCC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was separated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on 25 g silica gel
CUSTOM
Type
CUSTOM
Details
From the chloroform eluate, the fractions rich in the contemplated compound were collected
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
O1C(CCC1)N1C(=O)N(C(=O)C(=C1)F)C1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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